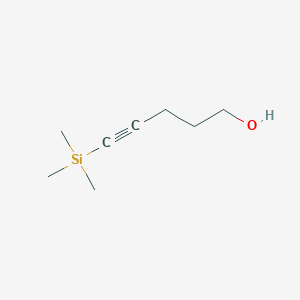

5-(Trimethylsilyl)-4-pentyn-1-ol

Beschreibung

5-(Trimethylsilyl)-4-pentyn-1-ol (CAS 13224-84-5) is an organosilicon compound with the linear formula HO(CH₂)₃C≡CSi(CH₃)₃ and a molecular weight of 156.3 g/mol . Key physical properties include:

- Boiling Point: 76°C (at 15 mmHg)

- Density: 0.861–0.9 g/cm³

- Refractive Index: 1.457

- Flash Point: 68.5–84°C

The compound features a terminal alkyne group and a hydroxyl group separated by a trimethylsilyl (TMS) moiety. The TMS group enhances stability and modulates reactivity, making it valuable in organic synthesis, such as forming intermediates for pharmaceuticals (e.g., E-selectin antagonists ) and dihydropyranone derivatives .

Eigenschaften

IUPAC Name |

5-trimethylsilylpent-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16OSi/c1-10(2,3)8-6-4-5-7-9/h9H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHAMNSEAAPIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375384 | |

| Record name | 5-(Trimethylsilyl)-4-pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13224-84-5 | |

| Record name | 5-(Trimethylsilyl)-4-pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Trimethylsilyl-4-pentyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

P-2 Hydrogenation for (Z)-Selective Synthesis

Partial hydrogenation of this compound precursors using a P-2 nickel catalyst achieves high (Z)-selectivity. Ethylene diamine is critical for stabilizing the catalyst and suppressing over-reduction.

Procedure :

-

Substrate : this compound (1 eq) in degassed ethanol.

-

Catalyst : P-2 Ni (5 wt%), ethylene diamine (2 eq).

Hydroalumination for (E)-Selective Synthesis

Diisobutylaluminum hydride (DiBAl-H) in refluxing CH₂Cl₂ selectively produces the (E)-isomer, albeit with lower efficiency.

Procedure :

-

Substrate : this compound (1 eq) in CH₂Cl₂.

-

Reagent : DiBAl-H (2 eq).

Yield : 59.6% with 1:10 (Z:E) selectivity.

Optimization and Catalytic Methods

Recent advances focus on catalytic cycles to minimize reagent waste and improve atom economy. Bunce and Hertzler (1986) demonstrated that tert-butyldimethylsilyl (TBDMS) groups could be selectively introduced using catalytic ZnCl₂, though this method remains less common for trimethylsilyl derivatives.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

5-(Trimethylsilyl)-4-pentyn-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.

Substitution: Trimethylsilyl chloride (TMSCl) and bis(trimethylsilyl)acetamide (BSA) are commonly used for silylation reactions.

Major Products Formed

Oxidation: Formation of 5-(Trimethylsilyl)-4-pentynal or 5-(Trimethylsilyl)-4-pentynoic acid.

Reduction: Formation of 5-(Trimethylsilyl)-4-penten-1-ol or 5-(Trimethylsilyl)-pentan-1-ol.

Substitution: Formation of various substituted pentyn-1-ol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: C₉H₁₄OSi

- Molecular Weight: 156.30 g/mol

- Boiling Point: 76 °C at 15 mmHg

- Density: 0.861 g/cm³

- Functional Groups: Hydroxyl (-OH) and alkyne (triple bond)

The presence of the trimethylsilyl group enhances the compound's stability and reactivity, making it a valuable building block in synthetic chemistry.

Organic Synthesis

TMS-pentynol is widely utilized in organic synthesis due to its dual functionality as both an alkyne and an alcohol. This versatility allows it to participate in several key reactions:

- Sonogashira Coupling: Used for forming carbon-carbon bonds between aryl halides and terminal alkynes.

- Cycloadditions: Facilitates the formation of cyclic compounds through reactions with dienes or other unsaturated systems.

- Functional Group Transformations: The alcohol group can be readily converted into various functional groups, expanding the synthetic utility of the compound.

Material Science

The unique properties of TMS-pentynol make it suitable for applications in material science:

- Polymerization Reactions: The alkyne moiety can be utilized in polymerization processes to create specialty polymers with tailored properties.

- Bioconjugation Techniques: The alkyne group can be employed in click chemistry for bioconjugation, allowing the attachment of biomolecules to surfaces or other molecules .

Case Study 1: Antimicrobial Activity Investigation

A study explored the antimicrobial properties of various alkynylsilyl compounds, highlighting that those structurally similar to TMS-pentynol exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests that TMS-pentynol could be a candidate for developing new antibiotics.

Case Study 2: Polymer Development

Research into the use of TMS-pentynol in polymer synthesis demonstrated its ability to participate in reactions leading to novel polymeric materials. These materials showed enhanced mechanical properties and thermal stability compared to conventional polymers.

Wirkmechanismus

The mechanism of action of 5-(Trimethylsilyl)-4-pentyn-1-ol is primarily based on its ability to undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site during synthetic processes. The alkyne moiety allows for further functionalization through addition reactions, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

4-Pentyn-1-ol (CAS 5390-04-5)

Structure : HO(CH₂)₃C≡CH

Molecular Weight : 84.12 g/mol

Key Properties :

Reactivity Differences :

1-Chloro-5-triethylsilyl-4-pentyne (CAS 174125-30-5)

Structure : Cl(CH₂)₃C≡CSi(CH₂CH₃)₃

Molecular Weight : 232.82 g/mol

Key Differences :

- Substituent Effects : The triethylsilyl (TES) group is bulkier than TMS, increasing steric hindrance and reducing reaction rates in nucleophilic substitutions .

- Electrophilicity : The chlorine substituent enhances electrophilic character, enabling use in cross-coupling reactions, unlike the hydroxyl group in this compound.

5-Dimethylamino-2-methyl-3-pentyn-2-ol

Structure : (CH₃)₂N(CH₂)₂C≡C-C(OH)(CH₃)₂

Molecular Weight : 143.21 g/mol

Reactivity Comparison :

- The dimethylamino group increases electron density at the alkyne, facilitating nucleophilic additions.

- The hydroxyl group’s acidity is amplified due to intramolecular hydrogen bonding with the amino group, unlike the TMS-protected alcohol in this compound .

5-(Trimethylsilyl)pent-4-ynyl Methanesulfonate

Structure : CH₃SO₃(CH₂)₃C≡CSi(CH₃)₃

Synthesis : Derived from this compound via mesylation .

Key Applications :

- Acts as a superior leaving group in substitution reactions compared to the hydroxyl parent compound.

- Used in synthesizing E-selectin antagonists with nanomolar potency .

Biologische Aktivität

5-(Trimethylsilyl)-4-pentyn-1-ol, commonly referred to as TMS-pentynol, is an organosilicon compound with the molecular formula C₈H₁₆OSi. It is characterized by the presence of both alkyne and alcohol functional groups, which contribute to its reactivity and versatility in organic synthesis. This article explores the biological activity of TMS-pentynol, synthesizing available data from various studies to provide a comprehensive overview.

TMS-pentynol is a colorless liquid with a boiling point of 76 °C at 15 mmHg. The compound can be synthesized through the reaction of 4-pentyn-1-ol with trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine. This reaction allows for the introduction of the trimethylsilyl group, enhancing the compound's stability and reactivity in subsequent chemical transformations.

Antimicrobial and Antifungal Properties

Compounds similar in structure to TMS-pentynol often demonstrate antimicrobial and antifungal activities. These effects are typically attributed to their ability to interact with biological membranes or enzymes, potentially disrupting cellular processes. For instance, some studies indicate that alkyne-containing compounds can inhibit microbial growth by interfering with lipid bilayers or enzymatic functions critical for pathogen survival.

Case Studies and Research Findings

- Synthesis and Reaction Studies : In a study investigating the synthesis of bis(5-(trimethylsilyl)pent-4-yn-1-yl) malonate, TMS-pentynol was utilized as a key reagent. The resulting compound showed promising yields and was further analyzed for its potential applications in organic synthesis .

- Cell Culture Experiments : Research involving cell cultures has indicated that similar organosilicon compounds can influence cell viability and apoptosis pathways. For example, experiments using HaCaT cells (human keratinocyte cell line) assessed the impact of various treatments on cell survival rates and apoptosis markers . While TMS-pentynol was not the primary focus, these findings highlight the importance of structural analogs in understanding potential biological effects.

- Antioxidant Activity : Although direct studies on TMS-pentynol's antioxidant properties are scarce, related compounds have been evaluated for their ability to scavenge free radicals. This activity is crucial for mitigating oxidative stress in biological systems, suggesting that TMS-pentynol may possess similar properties warranting further investigation .

Comparative Analysis of Related Compounds

To better understand the potential biological activity of TMS-pentynol, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Structure | Potentially significant | Limited data |

| 4-Trimethylsilyl-3-butyn-2-ol | Structure | Documented activity against certain bacteria | Moderate scavenging activity |

| Other Alkyne Derivatives | Structure | Varied effectiveness | High antioxidant capacity |

Q & A

Q. What are the established synthetic routes for 5-(trimethylsilyl)-4-pentyn-1-ol, and what reaction conditions are critical for optimal yields?

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer: Structural confirmation relies on 1D/2D NMR and IR spectroscopy :

- ¹H NMR : Peaks at δ 0.1–0.3 ppm (trimethylsilyl protons) and δ 1.6–2.0 ppm (protons adjacent to the alkyne).

- ¹³C NMR : Signals near δ 90–100 ppm (sp-hybridized carbons) and δ 0–10 ppm (silyl methyl groups).

- IR : Strong absorption at ~2100 cm⁻¹ (C≡C stretch). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Q. What role does the trimethylsilyl group play in modifying the reactivity of the parent alkyne?

Methodological Answer: The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, preventing undesired side reactions (e.g., polymerization) while allowing selective transformations:

- Stabilization : The TMS group reduces alkyne acidity, enabling compatibility with strong bases.

- Directing Effects : It facilitates regioselective reactions, such as oxidation to aldehydes ( ) or cross-coupling via Sonogashira reactions. Post-reaction, the TMS group can be removed using fluoride sources (e.g., TBAF) .

Advanced Research Questions

Q. How can researchers address instability issues during the oxidation of this compound to aldehydes?

Methodological Answer: Oxidation with oxalyl chloride ( ) is prone to moisture sensitivity and over-oxidation. Mitigation strategies include:

- Moisture Control : Use rigorously dried solvents (e.g., CH₂Cl₂) and inert gas purging.

- Reagent Stoichiometry : Limit oxalyl chloride to 1.1 equivalents to prevent carbocation formation.

- Temperature : Maintain reactions at −78°C to suppress side reactions. Monitor progress via TLC (Rf shift) and isolate the aldehyde immediately to avoid degradation .

Q. What contradictions exist in reported catalytic systems for hydrogenating the alkyne moiety, and how can they be resolved?

Methodological Answer: Conflicting selectivity arises when using Lindlar catalyst (partial hydrogenation to cis-alkenes) vs. palladium nanoparticles (full hydrogenation to alkanes). Key considerations:

- Catalyst Poisoning : Lindlar catalysts require quinoline additives to avoid over-reduction.

- Substrate Accessibility : Bulky TMS groups may hinder adsorption on nanoparticle surfaces, favoring incomplete hydrogenation. Optimize by pre-testing catalyst-substrate compatibility via small-scale trials and adjusting H₂ pressure ( ) .

Q. How can this compound be integrated into multi-step syntheses of complex heterocycles?

Methodological Answer: The compound serves as a precursor for dihydropyranones and furan derivatives ( ):

- Step 1 : Oxidize to the aldehyde (II) using oxalyl chloride.

- Step 2 : Condense with furan (III) via BuLi-mediated nucleophilic addition in THF.

- Step 3 : Treat with NBS/NaOAc to form dihydropyranones (VI), key intermediates for natural product synthesis. Ensure optical resolution (e.g., chiral tartrates) for enantioselective applications .

Data Contradiction Analysis

Q. Why do studies report varying yields for silylation of 4-pentyn-1-ol, and how can reproducibility be improved?

Methodological Answer: Discrepancies arise from:

- Moisture Levels : Traces of water hydrolyze silylating agents, reducing yields. Use molecular sieves and Schlenk techniques.

- Catalyst Activity : Methyllithium purity () impacts intermediate formation. Titrate organometallic reagents before use. Standardize protocols by reporting solvent dryness (Karl Fischer titration) and catalyst lot numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.